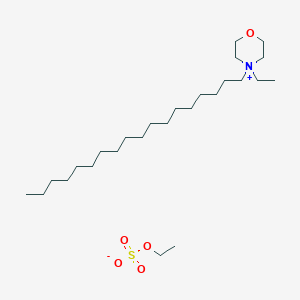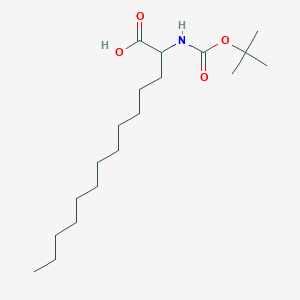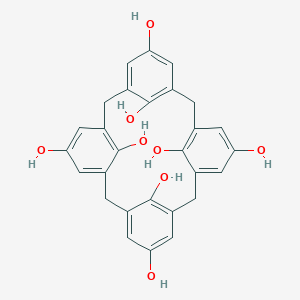
2,4'-Difluorobenzophenone
Overview
Description
2,4’-Difluorobenzophenone is an organic compound with the molecular formula C₁₃H₈F₂O. It is a colorless solid that is commonly used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. This compound is known for its stability and unique chemical properties, making it valuable in both research and industrial applications .
Mechanism of Action
Target of Action
2,4’-Difluorobenzophenone is a synthetic compound that is primarily used as an intermediate in the synthesis of other chemicals It is known to be used in the synthesis of flutriafol, a fungicide . Therefore, its primary targets could be the enzymes or proteins that are inhibited by Flutriafol.
Mode of Action
Flutriafol inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
Its derivative flutriafol affects the ergosterol biosynthesis pathway in fungi by inhibiting the enzyme lanosterol 14α-demethylase . This results in a disruption of cell membrane structure and function, leading to the death of the fungus.
Pharmacokinetics
It is known to be a solid at room temperature with a melting point of 22-24°c . It is soluble in organic solvents such as benzene, xylene, and ketones . These properties may influence its absorption and distribution in the body.
Result of Action
Flutriafol inhibits the biosynthesis of ergosterol, disrupting the structure and function of fungal cell membranes and leading to cell death .
Action Environment
The action of 2,4’-Difluorobenzophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is a solid at room temperature and melts at 22-24°C . Furthermore, its solubility in organic solvents suggests that it may be less effective in aqueous environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’-Difluorobenzophenone can be synthesized through several methods. One common method involves the acylation of fluorobenzene with 2-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically carried out in a solvent such as petroleum ether .
Industrial Production Methods: In industrial settings, the production of 2,4’-Difluorobenzophenone often involves the use of compound solvents like fluorobenzene, dichloromethane, and nitrobenzene. The process includes the reaction of fluorobenzoyl chloride with fluorobenzene, catalyzed by aluminum trichloride. After the reaction, hydrolysis and desolventizing are conducted, followed by recrystallization to obtain high-purity 2,4’-Difluorobenzophenone .
Chemical Reactions Analysis
Types of Reactions: 2,4’-Difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of fluorine atoms.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Fluorinated aromatic compounds.
Reduction: Alcohols or hydrocarbons.
Oxidation: Carboxylic acids or ketones.
Scientific Research Applications
2,4’-Difluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Utilized in the development of drugs for treating conditions like overactive bladder and fungal infections.
Industry: Used in the production of high-performance polymers and as a precursor for the synthesis of fungicides
Comparison with Similar Compounds
4,4’-Difluorobenzophenone: Another fluorinated benzophenone with similar applications but different substitution patterns.
2,2’-Difluorobenzophenone: Differently substituted isomer with distinct chemical properties.
4-Fluorobenzophenone: A mono-fluorinated derivative with unique reactivity.
Uniqueness: 2,4’-Difluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials .
Properties
IUPAC Name |
(2-fluorophenyl)-(4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFIWRPOVFNPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187788 | |
| Record name | 2,4'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342-25-6 | |
| Record name | 2,4′-Difluorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Difluorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4'-Difluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-difluorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIFLUOROBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YFK8V5BTE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2,4'-Difluorobenzophenone in polymer chemistry?
A1: this compound is a crucial monomer in synthesizing various poly(arylene ether ketone)s (PAEKs). It serves as a building block for these high-performance polymers due to its reactivity towards nucleophilic aromatic substitution reactions. For instance, researchers have utilized this compound alongside other monomers like 4,4'-difluorobenzophenone and 1,3-bis(4′-fluorobenzoyl)benzene to create a range of macrocyclic arylene ether ketone oligomers []. These oligomers, characterized by different ring sizes, exhibit distinct thermal properties and crystallinity, influencing the final polymer characteristics.
Q2: How does the structure of this compound affect its reactivity in polymerization reactions compared to its isomer, 2,6-difluorobenzophenone?
A2: While both this compound and 2,6-difluorobenzophenone are isomers, their differing fluorine atom positions significantly impact their reactivity and subsequent polymer formation. Research indicates that this compound, when reacted with silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane, primarily yields soluble multicyclic oligo- and polyethers []. In contrast, using 2,6-difluorobenzophenone under similar conditions leads to gelation at lower feed ratios. This difference arises from the conformational constraints imposed by the fluorine atoms in 2,6-difluorobenzophenone, promoting gelation over cyclization.
Q3: Are there any established methods to enhance the purity of this compound during its synthesis, and what benefits do they offer?
A3: Yes, researchers have developed methods to synthesize high-purity this compound, a crucial factor for its applications, especially in polymer chemistry. One such method utilizes a compound solvent system (fluorobenzene, dichloromethane, etc.) with aluminum trichloride as a catalyst []. This method boasts several advantages, including a simplified synthetic route, environmental friendliness due to reduced waste, cost-effectiveness, and high production yields. These factors make it particularly suitable for industrial-scale production.
Q4: Has this compound been explored for surface modifications, and what are the outcomes?
A4: Researchers have explored the use of this compound as a photosensitizer in UV-induced graft polymerization for surface modification []. This technique successfully grafted MMA (methyl methacrylate) onto cast polypropylene (CPP) films. The presence of carboxyl groups on the modified film surface, confirmed through FTIR analysis, and the observed decrease in water contact angle with increasing MMA grafting confirm the effectiveness of this method. This surface modification enhances the hydrophilicity of CPP films, potentially broadening their applications.
Q5: Can computational chemistry provide insights into the reactivity of this compound?
A5: Absolutely, computational chemistry tools play a vital role in understanding the reactivity of this compound, particularly in selective C-H and C-F activation reactions. Studies employing density functional theory (DFT) calculations have investigated the mechanisms and energetics of these reactions with cobalt complexes []. These simulations help predict the preferred activation pathway (C-H or C-F) based on the activator used (e.g., Co(PMe3)4 or CoMe(PMe3)4) and the substrate's structure. Such insights are invaluable for designing new catalysts and optimizing reaction conditions for specific transformations involving this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)


![(3R,3aR,5aR,5bS,11aS,11bR,13aS,13bR)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene](/img/structure/B154292.png)










